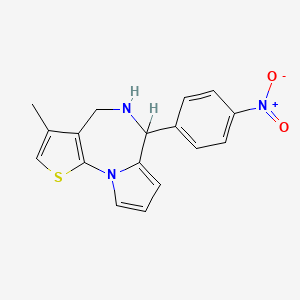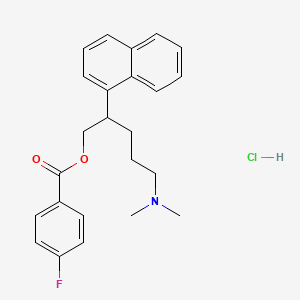
Propionamide, 2-(4-allyl-2-methoxyphenoxy)-N-(2-(diethylamino)ethyl)-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propionamide, 2-(4-allyl-2-methoxyphenoxy)-N-(2-(diethylamino)ethyl)-2-methyl- is a synthetic compound derived from eugenol, a major component of clove essential oil
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propionamide, 2-(4-allyl-2-methoxyphenoxy)-N-(2-(diethylamino)ethyl)-2-methyl- typically involves the alkylation of 4-allyl-2-methoxyphenol with appropriate alkyl halides. For instance, the reaction of 4-allyl-2-methoxyphenol with alkyl halides in the presence of cesium carbonate as a base and acetonitrile as a solvent at 60°C for 2.5 hours can yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Propionamide, 2-(4-allyl-2-methoxyphenoxy)-N-(2-(diethylamino)ethyl)-2-methyl- can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like cesium carbonate.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Propionamide, 2-(4-allyl-2-methoxyphenoxy)-N-(2-(diethylamino)ethyl)-2-methyl- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Industry: Potential use as a semisynthetic insecticide derived from plant natural products.
Mécanisme D'action
The mechanism of action of Propionamide, 2-(4-allyl-2-methoxyphenoxy)-N-(2-(diethylamino)ethyl)-2-methyl- involves its interaction with cellular components, leading to various biological effects. For instance, its cytotoxic effects on cancer cells are believed to be mediated through the induction of programmed cell death (apoptosis), involving caspase-like activity and chromatin condensation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Eugenol: The parent compound, known for its antimicrobial and antioxidant properties.
4-Allyl-2-methoxyphenol derivatives: These compounds share structural similarities and exhibit similar biological activities.
Propriétés
Numéro CAS |
94760-46-0 |
|---|---|
Formule moléculaire |
C20H32N2O3 |
Poids moléculaire |
348.5 g/mol |
Nom IUPAC |
N-[2-(diethylamino)ethyl]-2-(2-methoxy-4-prop-2-enylphenoxy)-2-methylpropanamide |
InChI |
InChI=1S/C20H32N2O3/c1-7-10-16-11-12-17(18(15-16)24-6)25-20(4,5)19(23)21-13-14-22(8-2)9-3/h7,11-12,15H,1,8-10,13-14H2,2-6H3,(H,21,23) |
Clé InChI |
ULVZMPMKJMHCGH-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCNC(=O)C(C)(C)OC1=C(C=C(C=C1)CC=C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


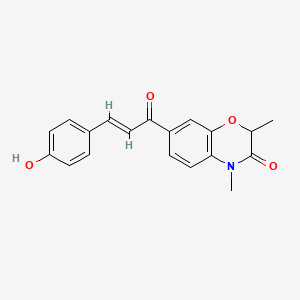
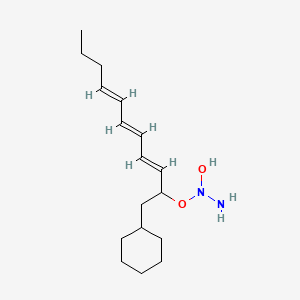
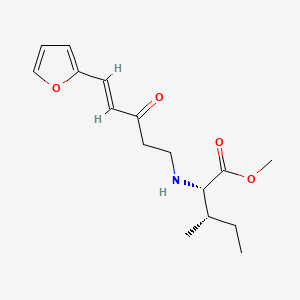
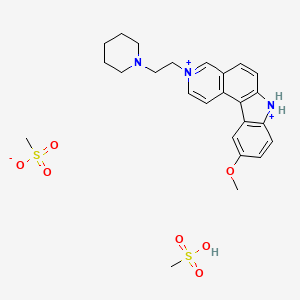
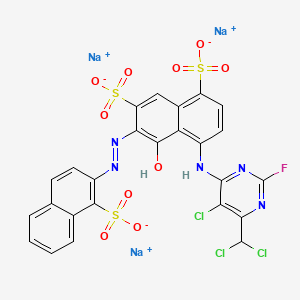

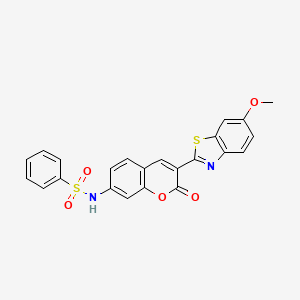
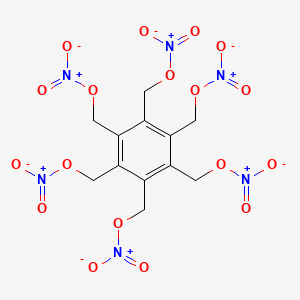
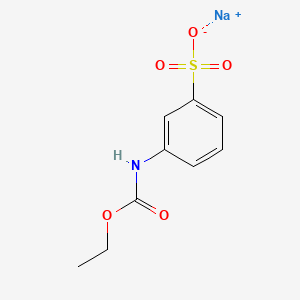
![[(3S,3aR,6S,6aS)-3-[3-(2,3-dimethoxyphenoxy)propylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12744655.png)
